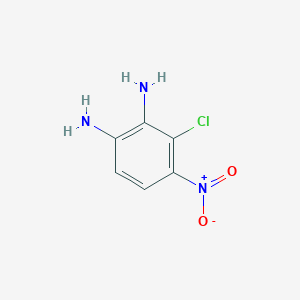

3-Chloro-4-nitro-1,2-benzenediamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-4-nitro-1,2-benzenediamine is an organic compound with the chemical formula C6H6ClN3O2 and a molecular weight of 187.58 g/mol . It appears as a white to brown solid .

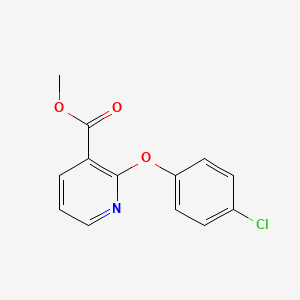

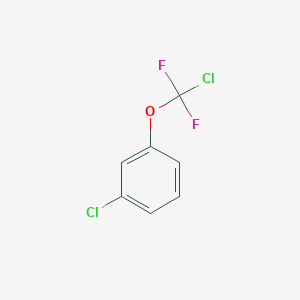

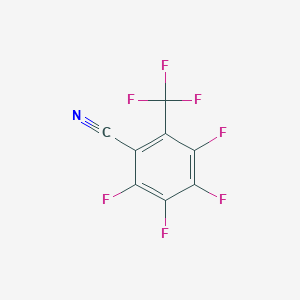

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-nitro-1,2-benzenediamine consists of a benzene ring substituted with a chlorine atom, a nitro group, and two amine groups . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-4-nitro-1,2-benzenediamine are not fully available. It is known to be a white to brown solid , but other properties such as melting point, boiling point, density, refractive index, and flash point are not specified .科学的研究の応用

Synthesis of Benzimidazoles and Quinoxalines

A significant application of 3-Chloro-4-nitro-1,2-benzenediamine is in the synthesis of various heterocyclic compounds. Tian and Grivas (1992) demonstrated the use of 3-nitro-1,2-benzenediamines in synthesizing 2-methyl-4-nitrobenzimidazoles, an important class of organic compounds with various applications in medicinal chemistry (Tian & Grivas, 1992). Another study by Sundberg and Ellis (1982) explored the acid-catalyzed cyclizative condensation of halopyridines with 1,2-benzenediamines, highlighting the use of 4-nitro-1,2-benzenediamine in forming pyrido[1,2‐a]benzimidazoles (Sundberg & Ellis, 1982).

Synthesis of Quinoxaline Derivatives

The compound is also involved in the synthesis of quinoxaline derivatives. For instance, Tian and Grivas (1992) used 4-bromo- or 4-chloro-3-nitro-1,2-benzenediamines for the efficient synthesis of 6-halo-5-nitroquinoxalines (Tian & Grivas, 1992).

Role in Benzodiazepine Derivatives Synthesis

Pennini et al. (1988) used 4-chloro-1,2-benzenediamine in the synthesis of benzodiazepine derivatives, highlighting its utility in creating pharmacologically significant compounds (Pennini et al., 1988).

Applications in Sensing Technology

Roth et al. (2006) discussed the use of 2-nitro-1,4-benzenediamine-functionalized polymers as water-soluble UV-Vis-sensitive pH sensors, indicating the application of similar compounds in sensing technologies (Roth et al., 2006).

Analytical Applications in Hair Dye Analysis

Zong-ping (2012) utilized 2-nitro-p-benzenediamine, a related compound, in the HPLC determination of hair dyes, suggesting potential analytical applications of 3-Chloro-4-nitro-1,2-benzenediamine in similar contexts (Huang Zong-ping, 2012).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and proteins, affecting their function .

Mode of Action

It’s suggested that the compound might undergo aromatic nucleophilic substitutions . This involves the replacement of a substituent in an aromatic ring with a nucleophile, leading to changes in the compound’s structure and properties .

Biochemical Pathways

For instance, 2-chloro-4-nitrophenol (2C4NP) is degraded via the 1,2,4-benzenetriol (BT) pathway in a Gram-negative bacterium .

Result of Action

Action Environment

Factors such as temperature, ph, and presence of other chemicals can potentially affect the compound’s action .

特性

IUPAC Name |

3-chloro-4-nitrobenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCAKBVBBFHHIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-nitro-1,2-benzenediamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Calix[6]hydroquinone](/img/structure/B6360106.png)

![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6360124.png)